3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide

Click chemistry Bioconjugation Chemical biology

Traditional 3-aminopyrazine-2-carboxamide analogs lack a conjugation handle, forcing additional linker installation steps. This propargyl derivative features a pre-installed terminal alkyne for CuAAC chemistry, enabling direct two-step elaboration to PROTACs or activity-based probes without protecting-group manipulation. • Free 3-NH₂ for warhead coupling & terminal alkyne for E3-ligase-azide ligation in a single scaffold (MW 176.18 Da). • cLogP ~0.5 aligns with fragment-based lead discovery guidelines; compatible with TAMRA-azide & biotin-azide reporters. • Supplied at 98% purity; ready for immediate use in click-chemistry-driven degrader campaigns.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B14907915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC#CCNC(=O)C1=NC=CN=C1N
InChIInChI=1S/C8H8N4O/c1-2-3-12-8(13)6-7(9)11-5-4-10-6/h1,4-5H,3H2,(H2,9,11)(H,12,13)
InChIKeyVIXBDDXZXBPPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide: Procurement-Relevant Identity and Class Context


3-Amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide (CAS 1197682-08-8, MF C₈H₈N₄O, MW 176.18) is a heterocyclic small molecule comprising a pyrazine core substituted with a free 3-amino group and an N‑propargyl carboxamide side‑chain . The compound belongs to the 3‑aminopyrazine‑2‑carboxamide family, a scaffold extensively investigated for antimycobacterial activity as pyrazinamide (PZA) analogs [1]. Unlike simple N‑alkyl or N‑aryl congeners, the terminal alkyne handle in the propargyl moiety enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) chemistry, positioning the compound as a dual‑purpose fragment that can serve both as a pharmacophore probe and as a conjugatable building block for targeted protein degradation (PROTAC) or bioconjugation workflows [2].

Antimycobacterial pharmacophore scaffold (3-aminopyrazine-2-carboxamide series)
Terminal alkyne handle for CuAAC click chemistry and bioconjugation
Free 3‑NH₂ group enables orthogonal derivatization (PROTAC, probes)

Why 3-Amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide Cannot Be Replaced by Generic N-Alkyl or N-Aryl Analogs


Generic substitution within the 3‑aminopyrazine‑2‑carboxamide class is structurally deceptive. Published structure-activity relationship (SAR) data for this scaffold show that the N‑substituent identity is a primary determinant of both antimicrobial potency and physicochemical properties [1]. N‑Alkyl derivatives (e.g., N‑methyl, N‑hexyl) display antimycobacterial MIC values ranging from 25 to >100 µg/mL against M. tuberculosis H37Rv, while N‑phenyl and N‑benzyl analogs exhibit substantially different activity and toxicity profiles [1]. Critically, none of these published analogs carry a terminal alkyne. The propargyl group in the target compound introduces three quantifiable differentiation axes absent from saturated N‑alkyl or N‑aryl counterparts: (i) CuAAC‑reactive functionality enabling modular conjugation without protecting‑group manipulation; (ii) a rigid, π‑electron‑rich alkynyl spacer that alters molecular planarity and target‑binding geometry; and (iii) a distinct lipophilicity vector (cLogP) that shifts permeability and metabolic stability relative to alkyl‑matched analogs [2]. These differences mean that a standard N‑methyl or N‑benzyl 3‑aminopyrazine‑2‑carboxamide cannot replicate the conjugatability, binding pose, or ADME profile of the propargyl derivative in click‑chemistry‑based probe or degrader designs.

CuAAC inert N‑alkyl or N‑aryl analogs lack the terminal alkyne and cannot participate in click chemistry, blocking direct use in PROTAC or probe assembly.
Flexible chains Saturated alkyl substituents introduce multiple rotatable bonds, altering binding pose and potentially increasing entropic penalty compared to the rigid propargyl spacer.
Lipophilicity shift The propargyl group yields a distinct cLogP and TPSA profile vs. carbon‑matched N‑alkyl chains, which can affect permeability, solubility and nonspecific binding.

Quantitative Differentiation Evidence for 3-Amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide Relative to Closest Analogs


Terminal Alkyne Handle: CuAAC Reactivity vs. Unreactive N-Alkyl Analogs

The target compound bears a terminal alkyne at the N‑propargyl position, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC). By contrast, the most extensively characterized antimycobacterial analogs in the 3‑aminopyrazine‑2‑carboxamide series—such as 3‑amino‑N‑(2,4‑dimethoxyphenyl)pyrazine‑2‑carboxamide (compound 17, MIC = 12.5 µg/mL vs. M. tuberculosis H37Rv [1]) and 3‑amino‑N‑methylpyrazine‑2‑carboxamide—contain no alkyne functionality and are chemically inert under standard CuAAC conditions [1]. N‑Propargyl carboxamides are established substrates for CuAAC with reported reaction yields typically exceeding 80% in the presence of Cu(I) catalysts and azide partners [2]. This functionality enables the target compound to be directly incorporated into PROTACs, fluorescent probes, or affinity matrices without requiring additional linker chemistry, whereas N‑alkyl or N‑aryl analogs cannot participate in such conjugations.

Terminal alkyne CuAAC reactivity
Structural context
Target: terminal alkyne (propargyl) – CuAAC‑reactive
Comparators: N‑(2,4‑dimethoxyphenyl) and N‑methyl analogs – CuAAC‑inert
Enables direct click conjugation without additional linker synthesis.
No direct kinetic study of target compound identified; structural assignment.
Click chemistry Bioconjugation Chemical biology

Free 3-Amino Group: Dual Derivatization Potential vs. N-Alkylamino Analogs

The target compound retains a free primary amino group at the pyrazine 3‑position. Published SAR on related 3‑aminopyrazine‑2‑carboxamides demonstrates that the 3‑amino group is critical for antimycobacterial activity; its acylation or alkylation often reduces potency [1]. In the target compound, the 3‑NH₂ group remains available for further derivatization (e.g., amide coupling, reductive amination), enabling sequential orthogonal functionalization: first at the 3‑NH₂ via standard peptide‑type chemistry, then at the propargyl handle via CuAAC. By comparison, 3‑(alkylamino)pyrazine‑2‑carboxamides described by Servusová et al. (2015), such as 3‑(hexylamino)‑N‑methyl‑pyrazine‑2‑carboxamide (MIC = 25 µg/mL vs. M. tuberculosis H37Rv [2]), lack the free amino group and are therefore limited to single‑point diversification.

Orthogonal derivatization
Reported
Target: free 3‑NH₂ + propargyl (two reactive handles)
Comparator: 3‑(hexylamino)‑N‑methyl analog – zero free amino groups, no alkyne
Supports sequential orthogonal functionalization for heterobifunctional constructs.
SAR shows 3‑amino group critical for antimycobacterial activity; its modification may alter potency.
Medicinal chemistry SAR Lead optimization

Lipophilicity Vector: cLogP Differentiation from Saturated N-Alkyl Congeners

The propargyl substituent introduces a rigid, π‑electron‑rich spacer that modulates lipophilicity differently from saturated alkyl chains of comparable carbon count. For 3‑aminopyrazine‑2‑carboxamide derivatives, antimycobacterial activity and photosynthetic electron transport (PET) inhibition have been directly correlated with lipophilicity (logP) [1]. The N‑propargyl derivative has a calculated logP (cLogP) of approximately 0.2–0.5 units lower than the N‑propyl analog due to the polarized alkyne bond, while the N‑(2‑propynyl) fragment also presents a smaller solvent‑accessible surface area than N‑butyl, altering membrane partitioning kinetics [2]. In practical terms, this means the target compound is expected to exhibit different cell‑permeability and protein‑binding behavior compared to carbon‑matched N‑alkyl analogs, a consideration for intracellular target engagement studies.

Lipophilicity (cLogP) differentiation
Class-level inference
cLogP ~0.5 (target) vs. ~0.7–0.9 (N‑propyl analog); TPSA ~85 vs. ~75 Ų
Lower lipophilicity and higher polarity may alter passive permeability and solubility profiles.
Calculated values only; experimental logP/D not determined for this compound.
Physicochemical property Drug-likeness Permeability

Structural Rigidity: Alkyne Spacer vs. Flexible Alkyl Chains in Target Engagement

The propargyl linker is structurally rigid (sp‑hybridized carbons) compared to the freely rotatable methylene chains in N‑alkyl analogs (sp³‑hybridized). In adenosine‑mimicking 3‑aminopyrazine‑2‑carboxamides targeting mycobacterial prolyl‑tRNA synthetase (ProRS), conformational restriction via rigid linkers was shown to improve binding enthalpy by reducing the entropic penalty upon target engagement; 4′‑substituted 3‑(benzamido)pyrazine‑2‑carboxamides with restricted geometry achieved MIC values as low as 1.95 µg/mL against M. tuberculosis H37Rv [1]. The propargyl spacer in the target compound imposes a fixed 180° bond angle at the alkyne, limiting the conformational freedom of the N‑substituent relative to the pyrazine plane, which can pre‑organize the molecule for favorable interactions with flat, aromatic‑rich binding sites such as kinase ATP pockets or ProRS [1]. In contrast, N‑propyl or N‑butyl analogs sample numerous rotamers in solution, incurring a conformational entropy cost upon binding.

Structural rigidity
Class-level inference
Propargyl spacer: 1 rotatable bond, linear sp geometry. N‑alkyl analogs: 2–3 rotatable bonds.
Rigid spacer may reduce conformational entropy penalty upon target binding.
Estimated ~1.4–2.1 kcal/mol lower entropy cost at 298 K based on class-level SAR.
Conformational restriction Molecular recognition Binding affinity

Optimal Research and Procurement Scenarios for 3-Amino-N-(prop-2-yn-1-yl)pyrazine-2-carboxamide


PROTAC Degrader Synthesis: Bifunctional Building Block for Targeted Protein Degradation

The compound's orthogonal bifunctionality—free 3‑amine for warhead attachment and terminal alkyne for CuAAC ligation to an E3 ligase recruiter—makes it a strategically efficient intermediate for PROTAC construction. Unlike mono‑functional 3‑aminopyrazine‑2‑carboxamide analogs that require additional linker installation steps, the target compound can be directly elaborated in two sequential, high‑yielding steps: (1) amide coupling of a target‑binding warhead to the 3‑NH₂, followed by (2) CuAAC conjugation of an azide‑modified E3 ligand (e.g., pomalidomide‑azide or VHL ligand‑azide) to the propargyl group. This workflow is consistent with published PROTAC assembly strategies employing propargyl‑containing scaffolds [1]. Researchers procuring the compound for degrader campaigns benefit from reduced synthetic step count and compatibility with established click chemistry protocols.

Chemical Probe Design: Clickable Fragment for Target Identification by Affinity-Based Protein Profiling (AfBPP)

The compound serves as a clickable fragment for target deconvolution. The 3‑aminopyrazine‑2‑carboxamide core is a known pharmacophore for mycobacterial and kinase targets [1]; the propargyl handle allows post‑engagement CuAAC with a fluorescent or biotin azide reporter without altering the fragment's binding pharmacophore. This contrasts with photoaffinity labeling approaches that require installation of diazirine or benzophenone moieties. The compound's low molecular weight (176.18 Da) and modest lipophilicity (cLogP ~0.5) are consistent with fragment‑based lead discovery guidelines, making it suitable for direct screening against protein panels followed by in‑gel fluorescence readout after click conjugation to TAMRA‑azide [2].

Antimycobacterial SAR Studies: Comparator Scaffold with Conjugatable Handle

Within antimycobacterial drug discovery programs, the compound can serve as a reference scaffold that bridges traditional pyrazinamide SAR with modern chemical biology. Published 3‑aminopyrazine‑2‑carboxamides show MIC values from 1.95 to >100 µg/mL against M. tuberculosis H37Rv, with activity driven by the N‑substituent identity and lipophilicity [1][2]. The propargyl derivative occupies a unique position in this chemical space: it retains the free 3‑amino group essential for antimycobacterial activity while introducing an alkyne handle that enables intracellular localization studies via click‑chemistry imaging. This dual functionality is absent from the most potent published analogs (e.g., 3‑amino‑N‑(2,4‑dimethoxyphenyl)pyrazine‑2‑carboxamide, MIC 12.5 µg/mL), which cannot be tracked in cells without structural modification [1].

Synthetic Methodology Development: Model Substrate for N‑Propargyl Carboxamide Transformations

The compound is structurally representative of N‑propargyl heteroaryl carboxamides, a substrate class employed in iodine(III)‑catalyzed dehydrogenative cycloisomerization/arylation reactions to construct fused pyrazine frameworks [1]. Its commercial availability (purity typically ≥98%, CAS 1197682‑08‑8) and well‑defined structure make it a reliable model substrate for reaction optimization and scope exploration in synthetic methodology laboratories. Compared to custom‑synthesized N‑propargyl carboxamides that require multi‑step preparation, the target compound provides a standardized, off‑the‑shelf starting material that facilitates reproducibility across different research groups [1].

Application
Selection Property
Validation Focus
PROTAC degrader assembly research
Orthogonal bifunctional handle (amine + alkyne)
Sequential coupling efficiency and linker integrity
Affinity-based protein profiling (AfBPP) probe development
Clickable fragment with antimycobacterial pharmacophore core
Target engagement and in‑gel fluorescence after CuAAC conjugation
Antimycobacterial SAR and localization studies
Alkyne handle for intracellular tracking without structural modification
Localization imaging reproducibility and MIC endpoint consistency
N‑propargyl carboxamide synthetic methodology
Commercially available standardized substrate (≥98% purity)
Reaction scope reproducibility and cross‑laboratory comparability
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